molecular formula C17H16N4O B5836355 1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one

Cat. No. B5836355
M. Wt: 292.33 g/mol
InChI Key: QAEOYTQECGFLQJ-UHFFFAOYSA-N
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Description

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one, also known as THPI, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. THPI is a member of the pyrimidoisoquinoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Biological Activity

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one and its derivatives have been synthesized for various biological activities. In a study, a one-pot synthesis approach was employed to develop 3-amino-2-aryl-1,2,5,6,7,8-hexahydroisoquinolin-1-ones, which were then used to create 1-amino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline derivatives. These compounds were evaluated for their biological properties, hinting at their potential applications in medicinal chemistry (Paronikyan, 2020).

Synthetic Method and Spectral Characterization

Another study described a convenient synthetic method for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, involving acetylation and nucleophilic substitution reactions. The synthesized compounds were characterized by various spectral analyses, including melting point, TLC, and FT IR, and 1H NMR spectroscopy, as well as 13C NMR and mass spectroscopy. This comprehensive characterization is crucial for understanding the chemical properties and potential applications of these derivatives (Zaki, 2017).

Anticonvulsant Activity

Interestingly, derivatives of 1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one have shown promising anticonvulsant activity. A study synthesized novel amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline from alicyclo[c]pyridines. These compounds exhibited pronounced anticonvulsant activity and low toxicity, indicating their potential for therapeutic applications (Sirakanyan, 2016).

Organic and Biomolecular Chemistry Applications

The compound has also found relevance in the field of organic and biomolecular chemistry. For instance, benzimidazo[2,1-a]isoquinolin-6(5H)-ones, a structurally unique class of tetracyclic N-heterocycles, have been synthesized using various radical strategies. This class of compounds is prevalent in biologically active natural products and pharmaceutical compounds. The synthesis pathways, including the selection of the catalytic system and substrate scope, offer insights into the versatility and applications of these compounds (Kang, 2021).

properties

IUPAC Name

1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-15-14-12-8-4-5-9-13(12)17(22)21(16(14)20-10-19-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEOYTQECGFLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3N(C2=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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